molecular formula C12H15ClO3 B1356403 2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid CAS No. 70921-52-7

2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid

Cat. No. B1356403
CAS RN: 70921-52-7
M. Wt: 242.7 g/mol
InChI Key: SBQVJRJGCJTRLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorinated phenoxy butanoic acids involves various strategies. For instance, the preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was achieved through electrooxidative double ene-type chlorination . This suggests that similar electrochemical methods could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of chlorinated phenoxy butanoic acids is characterized by the presence of a phenoxy group attached to a butanoic acid moiety, with various substituents on the aromatic ring influencing the reactivity and properties of the molecule. X-ray structure determinations for related compounds provide detailed insights into their molecular conformations .

Chemical Reactions Analysis

The reactivity of chlorinated phenoxy butanoic acids is diverse. For example, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the formation of new heterocyclic compounds with biological activity . This indicates that the compound of interest may also undergo reactions with nitrogen-containing nucleophiles to form heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated phenoxy butanoic acids are influenced by the presence of chloro and methyl groups on the aromatic ring, as well as the phenoxy and butanoic acid functional groups. These substituents can affect the acidity, solubility, and potential for forming reactive intermediates, as seen in the mutagenic behavior of 2-chloro-4-(methylthio)butanoic acid .

Relevant Case Studies

While no direct case studies on 2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid were provided, the papers discuss related compounds. For instance, the formation of thietanium ions from 2-chloro-4-(methylthio)butanoic acid suggests that similar compounds could form reactive intermediates with mutagenic potential . Additionally, the antimicrobial and antifungal activities of some newly synthesized compounds highlight the potential biological relevance of these chlorinated phenoxy butanoic acids .

Scientific Research Applications

Synthesis and Biological Activity

2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid and similar compounds have been actively involved in the synthesis of new heterocyclic compounds. For instance, 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid was used to prepare new heterocyclic compounds with potential biological activities. Some of these new compounds demonstrated antimicrobial and antifungal properties, indicating the potential of 2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid in the development of bioactive compounds (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Environmental Impact and Detection

The compound has also been a subject of environmental studies, especially in relation to its transformation products. For example, gemfibrozil, a structurally related compound (2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid), when reacted with sodium hypochlorite, formed chlorinated by-products. This highlighted the potential environmental impact and the need for careful monitoring of such compounds and their derivatives in wastewater treated with chlorine (Krkošek, Koziar, White, & Gagnon, 2011).

Furthermore, methodologies for detecting chlorophenoxy acid herbicides (related compounds) in various matrices like human urine and water have been developed. Techniques such as capillary LC–UV detection and gas chromatography-mass spectrometry have been employed, indicating the relevance of 2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid in environmental monitoring and public health (Rosales-Conrado, León-González, Pérez-Arribas, & Polo-Díez, 2008; Catalina, Dallüge, Vreuls, & Brinkman, 2000).

Optical Gating and Synthetic Ion Channels

In the field of nanotechnology and material sciences, derivatives of butanoic acid, such as 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, have been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This application underscores the potential of 2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid in developing advanced materials and technologies for controlled release, sensing, and information processing (Ali et al., 2012).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-4-10(12(14)15)16-9-5-7(2)11(13)8(3)6-9/h5-6,10H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQVJRJGCJTRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC(=C(C(=C1)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid

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